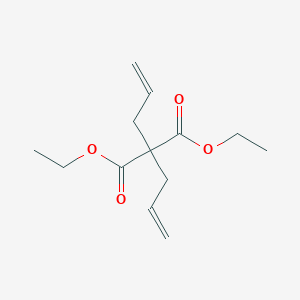

Diethyl diallylmalonate

概要

説明

準備方法

Diethyl diallylmalonate can be synthesized through various methods. One common synthetic route involves the reaction of diallylmalonic acid with ethanol in the presence of an acid catalyst . The reaction conditions typically include refluxing the mixture to facilitate esterification. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

化学反応の分析

Diethyl diallylmalonate undergoes several types of chemical reactions, including:

Ring-Closing Metathesis (RCM): This reaction is catalyzed by ruthenium-based catalysts, such as Grubbs’ catalysts.

Cycloisomerization: Catalyzed by cationic nickel complexes with monodentate phosphoramidites and Wilke’s azaphospholene as ligands.

Oxidation and Reduction: While specific conditions for oxidation and reduction reactions are less commonly reported, this compound can potentially undergo these reactions under appropriate conditions.

The major products formed from these reactions depend on the specific reaction conditions and catalysts used. For example, ring-closing metathesis typically results in the formation of cyclic compounds .

科学的研究の応用

Synthesis and Catalytic Applications

Diethyl diallylmalonate serves as a crucial starting material in various synthetic pathways, particularly in the enantioselective synthesis of carbocyclic nucleoside analogues. Its applications in catalysis include:

- Ring-Closing Metathesis (RCM) : DDM has been effectively utilized in RCM reactions, demonstrating high conversion rates with low catalyst loadings. For instance, studies have shown that using Grubbs catalysts, DDM can achieve conversions of up to 95% within minutes, with turnover frequencies exceeding 4000 min .

- Cationic Nickel-Catalyzed Reactions : DDM is employed in cycloisomerization reactions using cationic nickel catalysts combined with specific ligands, resulting in regio- and enantioselective outcomes .

Case Studies

- Synthesis of Carbocyclic Nucleosides :

- Olefin Metathesis :

- Catalytic Cascade Reactions :

Data Table: Summary of Applications

作用機序

The mechanism of action of diethyl diallylmalonate in ring-closing metathesis involves the formation of a metallacyclobutane intermediate, which then undergoes cycloreversion to form the desired cyclic product . The molecular targets in this reaction are the olefinic bonds in the compound, and the pathway involves the coordination of the olefin to the metal center of the catalyst, followed by the formation and breakdown of the metallacyclobutane intermediate .

類似化合物との比較

Diethyl diallylmalonate can be compared with other similar compounds, such as:

Diethyl malonate: Unlike this compound, diethyl malonate lacks the allyl groups and is commonly used in the malonic ester synthesis.

Dimethyl diallylmalonate: This compound is similar but has methyl groups instead of ethyl groups, which can affect its reactivity and solubility properties.

Diethyl dimethylmalonate: This compound has methyl groups on the malonate backbone, which can influence its chemical behavior compared to this compound.

This compound is unique due to its diallyl groups, which make it particularly suitable for ring-closing metathesis and other reactions involving olefinic bonds .

生物活性

Diethyl diallylmalonate (DDM) is a compound of significant interest in organic chemistry and medicinal research due to its versatile biological activities and applications in synthetic methodologies. This article explores the biological activity of DDM, including its synthesis, applications, and relevant case studies.

This compound is an ester of malonic acid with the formula and a molecular weight of 240.299 g/mol. It is characterized by its sparingly soluble nature in water (0.72 g/L at 25°C) and has a boiling point range of 242°C to 244°C . The compound is primarily synthesized through the reaction of malonic acid derivatives with allyl bromide in the presence of a base, which facilitates the formation of the diallylmalonate structure.

Biological Activity

The biological activity of DDM has been investigated in various studies, particularly focusing on its potential as an antibacterial and antiviral agent. Below are key findings from the literature:

Antibacterial Activity

A study evaluated novel chalcone derivatives containing malonate groups, including DDM, for their antibacterial properties. One derivative demonstrated exceptional activity against Xanthomonas oryzae with an effective concentration (EC50) of 10.2 μg/mL, significantly outperforming established antibiotics such as bismerthiazol (71.7 μg/mL) . This indicates that compounds derived from DDM can serve as potential candidates for developing new antibacterial agents.

Antiviral Activity

In another study focusing on antiviral properties, a derivative of DDM was shown to exhibit significant curative effects against tobacco mosaic virus (TMV), achieving a cure rate of 74.3%, which was superior to the standard treatment with ningnanmycin . The mechanism involved molecular docking studies that confirmed the binding affinity of these compounds to viral coat proteins, suggesting that DDM derivatives can interfere with viral replication processes.

Applications in Organic Synthesis

DDM is widely used as a precursor in organic synthesis, particularly in ring-closing metathesis (RCM) reactions. RCM using DDM has been extensively studied due to its ability to form cyclic compounds efficiently. The use of Grubbs' second-generation catalyst has been highlighted for achieving high turnover numbers (TONs) in RCM reactions involving DDM, demonstrating its effectiveness without requiring additional solvents .

Table: Summary of Biological Activities and Applications

Case Studies

-

Antibacterial Study :

- Researchers synthesized several chalcone derivatives from DDM and tested their antibacterial efficacy. The most promising compound exhibited a remarkable reduction in bacterial growth, showcasing the potential for developing new antibiotics based on DDM chemistry.

-

Antiviral Mechanism :

- A detailed investigation into the interaction between DDM derivatives and TMV revealed that these compounds bind effectively to viral proteins, inhibiting their function and preventing viral replication. This study utilized advanced techniques such as scanning electron microscopy to visualize the effects on viral morphology.

特性

IUPAC Name |

diethyl 2,2-bis(prop-2-enyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h5-6H,1-2,7-10H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUUVYQGUMRKOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)(CC=C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185785 | |

| Record name | Diethyl diallylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3195-24-2 | |

| Record name | Diethyl diallylmalonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3195-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl diallylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003195242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl diallylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl diallylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl diallylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl diallylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of diethyl diallylmalonate?

A1: this compound has the molecular formula C13H20O4 and a molecular weight of 240.30 g/mol.

Q2: Are there any notable spectroscopic characteristics of this compound?

A2: While specific spectroscopic data is not extensively discussed in the provided papers, 1H and 13C NMR data has been used to analyze the composition and configurations of iodolactone mixtures derived from this compound.

Q3: How does the choice of solvent influence reactions involving this compound?

A3: Research suggests that solvent-free conditions can significantly reduce catalyst loading in reactions like cross-metathesis and ring-closing metathesis involving this compound. Additionally, using methyl decanoate, a renewable solvent, presents a greener alternative to the commonly used dichloromethane.

Q4: Can reactions with this compound be performed in aqueous environments?

A4: Yes, research has shown that by using imidazole-substituted amphiphilic hydrogenated ROMP polymers as surfactants, it is possible to conduct ring-closing metathesis reactions with this compound in water, even under air atmosphere. This opens possibilities for greener synthetic approaches.

Q5: How is this compound used in olefin metathesis reactions?

A5: this compound serves as a benchmark substrate in both ring-closing metathesis (RCM) and ring-opening metathesis polymerization (ROMP) reactions. Its relatively simple structure and reactivity provide valuable insights into catalyst performance and reaction mechanisms.

Q6: What are some examples of catalysts used with this compound in metathesis reactions?

A6: A variety of ruthenium-based catalysts, including Grubbs' catalysts (both first and second generation), Hoveyda-Grubbs catalysts, and indenylidene-ruthenium complexes, have been successfully employed with this compound in RCM reactions. Furthermore, nickel catalysts, particularly those with phosphoramidite ligands, have demonstrated high regio- and enantioselectivity in asymmetric cycloisomerization reactions using this compound.

Q7: What is the role of the counterion in nickel-catalyzed asymmetric cycloisomerizations using this compound?

A7: The counterion in cationic nickel catalysts significantly influences the activity of the catalyst system. For instance, weakly coordinating anions like [Al{OC(CF3)3}4]- and [B{3,5-(CF3)2-C6H3}4]- impact the reaction rate, highlighting the importance of counterion choice in optimizing catalytic performance.

Q8: How does the presence of impurities affect metathesis reactions involving this compound?

A8: Research has revealed that even trace amounts of impurities, particularly organic halides, can significantly impact the performance of ruthenium catalysts in the metathesis of this compound, highlighting the importance of high purity reagents in such reactions.

Q9: Are there alternative catalytic systems for this compound cycloisomerization besides ruthenium-based complexes?

A9: Yes, palladium-catalyzed cascade cyclization reactions have been reported. For example, reacting benzyl halides with this compound in the presence of a palladium catalyst yields cyclopentene derivatives. This showcases the versatility of this compound as a substrate in different catalytic systems.

Q10: How do structural modifications to N-heterocyclic carbene (NHC) ligands affect ruthenium-based metathesis catalysts?

A10: Studies have shown that varying the backbone and N-aryl substitution of NHC ligands in ruthenium catalysts significantly impacts their stability and activity in RCM reactions with this compound. For instance, increased steric bulk around the ruthenium center can enhance catalyst lifetime and allow for lower catalyst loadings.

Q11: Have computational methods been applied to study this compound in metathesis reactions?

A11: Yes, computational models have been developed to understand solvent effects on the RCM of this compound. These models, while requiring further refinement, hold potential for predicting catalyst performance and optimizing reaction conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。